molecular formula C16H20BNO5 B11774533 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione

Cat. No.: B11774533
M. Wt: 317.1 g/mol
InChI Key: RNLRWFBVTKALBI-UHFFFAOYSA-N
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Description

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione is a complex organic compound that features a boron-containing dioxaborolane ring and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione typically involves the following steps:

    Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boron trihalides under controlled conditions.

    Attachment of the benzyl group: The benzyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate benzyl halides and boronic acids.

    Formation of the oxazolidine-2,4-dione moiety: This step involves the cyclization of amino acids or their derivatives under dehydrating conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazolidine-2,4-dione ring, converting it into more reduced forms such as oxazolidines.

    Substitution: The dioxaborolane ring can participate in substitution reactions, especially in the presence of nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced oxazolidine derivatives.

    Substitution: Substituted dioxaborolane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Polymer Chemistry: It can be incorporated into polymer chains to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The oxazolidine-2,4-dione moiety can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a similar dioxaborolane ring but differs in the presence of a pyridine ring instead of the benzyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure with an aldehyde group instead of the oxazolidine-2,4-dione moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the oxazolidine-2,4-dione moiety.

Uniqueness

The uniqueness of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione lies in its combination of the dioxaborolane ring and the oxazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H20BNO5

Molecular Weight

317.1 g/mol

IUPAC Name

5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C16H20BNO5/c1-15(2)16(3,4)23-17(22-15)11-7-5-10(6-8-11)9-12-13(19)18-14(20)21-12/h5-8,12H,9H2,1-4H3,(H,18,19,20)

InChI Key

RNLRWFBVTKALBI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)NC(=O)O3

Origin of Product

United States

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